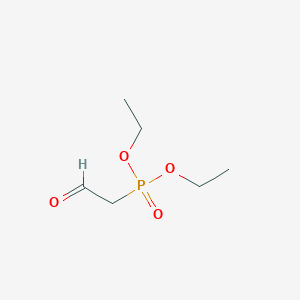

Diethyl (2-oxoethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphorylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWQVTBJLLXLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321558 | |

| Record name | Diethyl (2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-75-3 | |

| Record name | 1606-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl (2-oxoethyl)phosphonate CAS number and molecular structure

An In-depth Technical Guide: Diethyl (2-oxoethyl)phosphonate

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. We delve into its core chemical identity, including its definitive CAS number and molecular structure, and present key physicochemical properties. The guide elucidates its principal application as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated carbonyl compounds. Furthermore, its emerging role as a valuable building block in medicinal chemistry and drug development is explored, highlighting the strategic importance of the phosphonate moiety. Detailed, field-proven protocols for its synthesis and application in the HWE reaction are provided, alongside essential safety, handling, and storage information to ensure best laboratory practices. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this phosphonate reagent.

Chemical Identity and Physicochemical Properties

This compound, also known as diethylphosphonoacetaldehyde, is an organophosphorus compound that features both an aldehyde functional group and a diethyl phosphonate moiety. This dual functionality makes it a powerful C2 building block for introducing a vinyl aldehyde group or for further elaboration of the aldehyde.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized below. The presence of a reactive aldehyde and a phosphonate group capable of forming a stabilized carbanion is central to its synthetic utility.

| Identifier | Value |

| CAS Number | 1606-75-3[1] |

| Molecular Formula | C6H13O4P[1] |

| IUPAC Name | 2-diethoxyphosphorylacetaldehyde[1] |

| Synonyms | Diethylphosphonoacetaldehyde, Diethyl (formylmethyl)phosphonate[1] |

| Molecular Weight | 180.14 g/mol [1] |

| Canonical SMILES | CCOP(=O)(CC=O)OCC[1] |

| InChI Key | ZZWQVTBJLLXLPJ-UHFFFAOYSA-N[1] |

Physicochemical Data

The physical properties of the compound are critical for its handling, reaction setup, and purification.

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 192-193 °C at 11 mmHg (for a related structure) |

| Density | 1.179 g/mL at 25 °C (for a related structure) |

| Refractive Index (n20/D) | ~1.513 (for a related structure) |

| Solubility | Soluble in most organic solvents. |

Synthesis and Spectroscopic Characterization

The preparation of β-ketophosphonates like this compound is commonly achieved via the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yielding pathway to form the crucial carbon-phosphorus bond.

General Synthetic Pathway: The Michaelis-Arbuzov Reaction

The foundational step in synthesizing many phosphonates is the Arbuzov reaction, which involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. For this compound, a protected 2-haloacetaldehyde derivative is required to prevent self-condensation or reaction of the aldehyde. A common strategy involves using a 2-haloacetal, followed by deprotection.

Reaction Scheme:

-

Arbuzov Reaction: Triethyl phosphite reacts with a bromoacetaldehyde acetal (e.g., 2-bromo-1,1-diethoxyethane) to form the diethyl phosphonate acetal.

-

Hydrolysis (Deprotection): The resulting acetal is carefully hydrolyzed under acidic conditions to reveal the aldehyde functionality, yielding the final product.

This two-step process is crucial because it shields the reactive aldehyde during the C-P bond formation, a common tactic in multi-functional-group synthesis to ensure high yields and purity.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The premier application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene.[2][3]

Mechanistic Overview

The HWE reaction proceeds through a well-defined mechanism that leverages the nucleophilicity of the phosphonate-stabilized carbanion.[2][4]

-

Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and carbonyl groups, generating a highly stabilized phosphonate carbanion (anion). The choice of base is critical and can influence reaction kinetics and stereochemical outcome.

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step and forms a tetrahedral intermediate.[2]

-

Oxaphosphetane Formation: The resulting alkoxide intermediate attacks the electrophilic phosphorus atom in an intramolecular fashion, forming a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to form the final alkene product and a water-soluble dialkyl phosphate salt. This elimination is irreversible and drives the reaction to completion. The easy removal of the phosphate byproduct by aqueous extraction is a significant advantage over the traditional Wittig reaction.[2]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: HWE Olefination of Benzaldehyde

This protocol describes a representative procedure for the olefination of benzaldehyde using this compound to synthesize cinnamaldehyde.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The flask is flushed with nitrogen, and anhydrous THF is added via syringe.

-

Carbanion Formation: The phosphonate reagent (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is stirred for 30 minutes at this temperature, during which hydrogen gas evolution is observed. This step is critical for the complete formation of the nucleophilic carbanion.

-

Aldehyde Addition: Benzaldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

Analysis: The crude product is purified by column chromatography on silica gel to afford the pure cinnamaldehyde product. The product identity and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Caption: Experimental workflow for a typical HWE reaction.

Role in Medicinal Chemistry and Drug Development

Organophosphorus compounds, particularly phosphonates, are of immense interest in drug discovery.[5] The phosphonate group is a highly effective bioisostere of phosphate and carboxylate moieties, offering key advantages.[6][7]

The Phosphonate Moiety as a Bioisostere

-

Phosphate Mimic: The phosphonate group (C-P bond) is a stable surrogate for the natural phosphate group (C-O-P bond), which is susceptible to enzymatic cleavage by phosphatases. This stability enhances the metabolic lifetime of a drug candidate.

-

Carboxylate Mimic: The phosphonate group can also serve as a bioisostere for a carboxylate group. Its tetrahedral geometry and ability to engage in similar hydrogen bonding interactions allow it to bind to enzyme active sites designed for carboxylate substrates.

-

Transition-State Analogs: Phosphonates are excellent mimics of the tetrahedral transition state formed during the hydrolysis of amides and esters, making them potent inhibitors of hydrolytic enzymes like proteases.[6]

This compound serves as a precursor for more complex phosphonate-containing molecules that are designed as enzyme inhibitors or receptor modulators. For instance, it can be used to synthesize phosphonate analogs of 2-oxo acids, which have been investigated as inhibitors of 2-oxo acid dehydrogenases, enzymes linked to cancer and metabolic disorders.[6]

Caption: Generalized pathway to a bioactive phosphonate.

Safety, Handling, and Storage

Working with this compound requires adherence to standard laboratory safety protocols. While specific toxicity data is limited, information from structurally related β-ketophosphonates provides a basis for safe handling.[8]

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance.[8][9]

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 | P280 |

| Eye Irritation | Category 2A | P305+P351+P338 |

| Respiratory Irritation | STOT SE, Category 3 | P261, P304+P340 |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] In case of accidental contact, rinse the affected area with copious amounts of water.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Conclusion

This compound is a high-value synthetic intermediate with a well-established role in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction. Its utility is further underscored by its application in medicinal chemistry as a foundational block for creating metabolically robust enzyme inhibitors and other bioactive molecules. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively harness the synthetic power of this versatile reagent.

References

-

Danheiser, R. L., & Varongchayakul, C. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84–98. [Link]

-

Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia (n.d.). Diethylphosphite. Retrieved from [Link]

-

Wikipedia (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Angene Chemical (2021). Safety Data Sheet - Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate. Retrieved from [Link]

-

NROChemistry (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 679849. [Link]

-

The Organic Chemistry Tutor (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Retrieved from [Link]

-

CONICET (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

Lee, K., & Lee, J. I. (2002). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Bulletin of the Korean Chemical Society, 23(5), 651-658. [Link]

-

Kafarski, P., & Demkowicz, S. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1059955. [Link]

Sources

- 1. This compound | C6H13O4P | CID 342159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 7. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl (2-oxoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Diethyl (2-oxoethyl)phosphonate

This compound, also known as diethylphosphonoacetaldehyde, is a valuable synthetic intermediate in organic chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a phosphonate moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules, including α,β-unsaturated phosphonates and heterocyclic compounds. These resulting structures are of significant interest in medicinal chemistry and materials science.

Accurate structural elucidation is paramount in chemical synthesis. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound, offering a reliable reference for researchers working with this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are detailed in Table 1 and are based on the analysis of similar structures and fundamental NMR principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CHO) | ~9.7 | Triplet (t) | J(H-a, H-b) ≈ 2.0 | 1H |

| H-b (P-CH₂) | ~3.2 | Doublet of Triplets (dt) | J(H-b, P) ≈ 22.0, J(H-b, H-a) ≈ 2.0 | 2H |

| H-c (O-CH₂) | ~4.1 | Quintet or Doublet of Quartets (dq) | J(H-c, H-d) ≈ 7.1, J(H-c, P) ≈ 7.1 | 4H |

| H-d (CH₃) | ~1.3 | Triplet (t) | J(H-d, H-c) ≈ 7.1 | 6H |

Rationale for Predicted ¹H NMR Assignments

-

Aldehydic Proton (H-a): The proton of the aldehyde group is expected to be the most deshielded, appearing at a characteristic downfield chemical shift of approximately 9.7 ppm. This is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. It is predicted to be a triplet due to coupling with the two adjacent methylene protons (H-b).

-

Methylene Protons Alpha to Phosphorus (H-b): These protons are adjacent to both the phosphorus atom and the carbonyl group. The electron-withdrawing nature of both groups will shift this signal downfield to around 3.2 ppm. A key feature is the large coupling to the phosphorus-31 nucleus, resulting in a doublet. Each peak of this doublet will be further split into a triplet by the aldehydic proton (H-a), giving an overall doublet of triplets multiplicity.

-

Methylene Protons of the Ethyl Groups (H-c): The four equivalent methylene protons of the two ethyl groups are adjacent to an oxygen atom, which deshields them to approximately 4.1 ppm. These protons will be split by the adjacent methyl protons (H-d) into a quartet and will also exhibit coupling to the phosphorus atom, resulting in a doublet of quartets or a more complex quintet pattern.

-

Methyl Protons of the Ethyl Groups (H-d): The six equivalent protons of the two methyl groups are in a typical aliphatic environment and are expected to resonate at approximately 1.3 ppm. They will be split into a triplet by the adjacent methylene protons (H-c).

The relationships and couplings between the different protons can be visualized in the following diagram:

Caption: Predicted ¹H-¹H and ¹H-³¹P coupling interactions in this compound.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show four signals, corresponding to the four distinct carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling to ³¹P (J, Hz) |

| C-a (C=O) | ~195 | Doublet | J(C-a, P) ≈ 6.0 |

| C-b (P-CH₂) | ~45 | Doublet | J(C-b, P) ≈ 130.0 |

| C-c (O-CH₂) | ~63 | Doublet | J(C-c, P) ≈ 6.0 |

| C-d (CH₃) | ~16 | Doublet | J(C-d, P) ≈ 6.0 |

Rationale for Predicted ¹³C NMR Assignments

-

Carbonyl Carbon (C-a): The carbonyl carbon is the most deshielded and will appear significantly downfield, around 195 ppm.[1] It is expected to show a small coupling to the phosphorus atom.

-

Methylene Carbon Alpha to Phosphorus (C-b): This carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹J(C,P)) of approximately 130 Hz. Its chemical shift is predicted to be around 45 ppm.

-

Methylene Carbons of the Ethyl Groups (C-c): These carbons are bonded to oxygen and are deshielded to around 63 ppm. They will exhibit a two-bond coupling to the phosphorus atom (²J(C,P)).

-

Methyl Carbons of the Ethyl Groups (C-d): The methyl carbons will appear at a typical aliphatic chemical shift of about 16 ppm and will show a three-bond coupling to the phosphorus atom (³J(C,P)).

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton and carbon signals are well-characterized.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers often use the residual solvent signal as a secondary reference.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring the NMR data:

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) will be necessary due to the low natural abundance of ¹³C.

Data Processing

-

Fourier Transformation: Apply an exponential window function followed by a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal (7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed rationale for the assignment of chemical shifts, multiplicities, and coupling constants, supported by data from analogous compounds, offers a valuable resource for researchers. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data for this and similar phosphonate compounds. Adherence to these guidelines will facilitate the accurate structural characterization and purity assessment of this compound, thereby supporting its effective utilization in synthetic and medicinal chemistry endeavors.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

-

Royal Society of Chemistry. Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]

Sources

Navigating the Nuances of Diethyl (2-oxoethyl)phosphonate: An In-depth Technical Guide to Stability, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile β-Ketophosphonate in Modern Synthesis

Diethyl (2-oxoethyl)phosphonate, a prominent member of the β-ketophosphonate class of organophosphorus compounds, has emerged as a critical reagent in contemporary organic synthesis. Its unique structural motif, featuring a reactive carbonyl group and a phosphonate moiety, renders it a valuable precursor for a diverse array of chemical transformations, most notably the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated aldehydes. Its application extends to the synthesis of complex molecules, including pharmaceuticals and biologically active compounds, where precise control over chemical stability and reactivity is paramount.

This in-depth technical guide provides a comprehensive overview of the stability, storage, and handling of this compound. Moving beyond generic safety data sheet recommendations, this document delves into the underlying chemical principles governing its behavior, offering field-proven insights to ensure its effective and safe utilization in research and development settings.

I. Chemical Stability: Understanding the Intrinsic Reactivity

The stability of this compound is intrinsically linked to its molecular structure, which contains several reactive sites susceptible to degradation under various conditions. A thorough understanding of these vulnerabilities is crucial for maintaining the integrity of the reagent and ensuring the reproducibility of experimental outcomes.

Hydrolytic Stability: The Role of pH

Phosphonate esters are generally susceptible to hydrolysis, and this compound is no exception. The cleavage of the P-O-C ester linkages can occur under both acidic and basic conditions, leading to the formation of the corresponding phosphonic acid and ethanol.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic phosphorus center, leading to the cleavage of the ester bond.

Thermal Decomposition: The Impact of Heat

While many organophosphorus compounds are thermally stable, elevated temperatures can induce decomposition of this compound.[3] The exact decomposition pathway and products for this specific molecule are not extensively documented in publicly available literature. However, based on the general behavior of β-ketophosphonates, potential thermal degradation routes could involve elimination reactions or rearrangements. It is therefore recommended to avoid prolonged exposure to high temperatures during storage and handling.

Photostability: Sensitivity to Light

Organophosphorus compounds can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation.[4][5] The energy from UV light can promote the homolytic cleavage of bonds, leading to the formation of radical species and subsequent degradation products. To preserve the integrity of this compound, it is crucial to store it in amber or opaque containers to protect it from light.

Chemical Incompatibility: A Guide to Safe Coexistence

A critical aspect of handling any chemical reagent is understanding its compatibility with other substances. For this compound, the primary incompatibility lies with:

-

Strong Oxidizing Agents: These substances can react exothermically with the phosphonate moiety, potentially leading to a hazardous situation.[6] Contact with reagents such as permanganates, nitrates, and peroxides should be strictly avoided.

-

Strong Acids and Bases: As discussed in the context of hydrolysis, strong acids and bases will catalyze the degradation of the compound.

A summary of key stability considerations is presented in the table below:

| Parameter | Influence on Stability | Recommendation |

| pH | Susceptible to both acid and base-catalyzed hydrolysis.[1] | Maintain near-neutral pH. Avoid contact with strong acids and bases. |

| Temperature | Elevated temperatures can lead to decomposition.[3] | Store in a cool environment. Avoid localized heating. |

| Light | Can undergo photodegradation upon exposure to UV radiation.[4][5] | Store in amber or opaque containers. |

| Chemicals | Reacts with strong oxidizing agents.[6] Degraded by strong acids and bases. | Avoid contact with strong oxidizing agents, acids, and bases. |

II. Optimal Storage Conditions: Preserving Integrity Over Time

Proper storage is fundamental to maintaining the quality and shelf-life of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive organophosphorus compounds.

Recommended Storage Protocol

-

Container: Store in the original, tightly sealed container. If transferring to a different container, ensure it is clean, dry, and made of an inert material (e.g., glass).

-

Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage to slow down potential degradation processes.

-

Light Protection: As mentioned previously, protect the compound from light by using amber or opaque containers and storing it in a dark location.

The following diagram illustrates the key elements of an optimal storage workflow:

Caption: Recommended workflow for the storage of this compound.

III. Safe Handling Procedures: A Protocol for Laboratory Practice

Safe handling of this compound requires adherence to standard laboratory safety protocols for organophosphorus compounds. The primary hazards are associated with skin and eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this reagent:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

Engineering Controls

-

Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Eyewash and Safety Shower: Ensure easy access to an eyewash station and a safety shower in case of accidental exposure.

Step-by-Step Handling Protocol

-

Preparation: Before opening the container, ensure all necessary PPE is worn and engineering controls are in place.

-

Dispensing: If the compound is a liquid, carefully pour the required amount. For solids, use a spatula in a manner that avoids generating dust.

-

Reaction Setup: When setting up reactions, add this compound to the reaction vessel in a controlled manner, preferably under an inert atmosphere if the reaction is sensitive to air or moisture.

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

The following flowchart outlines a safe handling procedure:

Caption: A stepwise workflow for the safe handling of this compound.

IV. Analytical Methods for Stability Assessment

To ensure the quality and purity of this compound, particularly after prolonged storage or when used in sensitive applications, analytical monitoring is essential. Several techniques can be employed to assess its integrity and detect potential degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Can be used to confirm the structure of the compound and identify impurities. The protons on the ethyl groups and the methylene group adjacent to the phosphorus atom will have characteristic chemical shifts and coupling constants.

-

³¹P NMR: This is a particularly powerful technique for analyzing organophosphorus compounds. A pure sample of this compound will exhibit a single peak at a characteristic chemical shift. The appearance of additional peaks can indicate the presence of degradation products, such as the corresponding phosphonic acid.[4][7]

-

¹³C NMR: Provides further structural confirmation and can help in the identification of impurities.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and quantifying any degradation products. A reversed-phase HPLC method with UV detection is typically suitable for this purpose. The development of a stability-indicating HPLC method would involve subjecting the compound to stress conditions (e.g., acid, base, heat, light) to generate degradation products and then developing a chromatographic system that can resolve the parent compound from these products.[8][9]

Titration Methods

For routine quality control, titration methods can be used to determine the concentration of phosphonates.[10][11]

V. Synthesis and Purification: Considerations for the Practitioner

While this compound is commercially available, in-house synthesis may be required for specific research purposes. A common synthetic route involves the Arbuzov reaction between triethyl phosphite and a suitable 2-haloacetyl precursor.

A general synthetic procedure is as follows:

-

Reaction: Triethyl phosphite is reacted with a 2-haloacetaldehyde derivative (e.g., 2-bromoacetaldehyde diethyl acetal followed by hydrolysis).

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel.[4]

It is crucial to use high-purity starting materials to obtain a final product of the desired quality.[12] The purification process should be conducted carefully to avoid thermal decomposition of the product.

Conclusion: A Foundation for Reliable Research

This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a deep understanding of its chemical properties. By adhering to the principles of proper storage, handling, and stability assessment outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes. As with any chemical, a thorough review of the Safety Data Sheet and adherence to all institutional safety protocols is paramount.

References

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

-

Alonso, F., Moglie, Y., & Radivoy, G. (2014). Direct synthesis of β-ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. RSC Advances, 4(83), 44259-44265. [Link]

-

Prasad, N., & Kumar, A. (2014). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)phosphonates using OSU-6 catalyst. Tetrahedron Letters, 55(30), 4154-4157. [Link]

-

Wikipedia. (2023). Diethylphosphite. In Wikipedia. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Cavano, R. R. (2018). Phosphonate Testing and Reporting. Irohedp. [Link]

-

Keglevich, G., Szekrényi, A., Sipos, M., & Hanusz, M. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3758. [Link]

-

Ahmad, I., Anwar, Z., Sheraz, M. A., & Bano, R. (2013). Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations. AAPS PharmSciTech, 14(4), 1332–1338. [Link]

-

Staub, I., Flores, L., Gosmann, G., Pohlmann, A., Fröehlich, P. E., Schapoval, E. E. S., & Bergold, A. M. (2006). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. Latin American Journal of Pharmacy, 25(6), 1101-1106. [Link]

-

Scribd. (n.d.). Volume 5 Phosphonate Testing. [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

- Google Patents. (1995).

-

Baker, T. J., & Wiemer, D. F. (1998). Regiospecific Vinyl Phosphate/beta-Keto Phosphonate Rearrangements Initiated by Halogen-Metal Exchange. The Journal of Organic Chemistry, 63(8), 2613–2618. [Link]

-

Wikipedia. (2023). Organophosphorus chemistry. In Wikipedia. [Link]

-

Wikipedia. (2023). Phosphonate. In Wikipedia. [Link]

-

ANSI Webstore. (n.d.). Determination of Phosphonate Concentration in Water. [Link]

-

Li, Y., Liu, D., Zhang, Y., & Wang, Q. (2023). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Molecules, 28(1), 358. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

-

Bálint, E., Tajti, Á., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(10), 2658. [Link]

-

Klinger, J., & Sacher, F. (2001). Photodegradation of phosphonates in water. Water Research, 35(7), 1647-1652. [Link]

-

PubChem. (n.d.). Diethyl (2-amino-2-oxoethyl)phosphonate. National Center for Biotechnology Information. [Link]

Sources

- 1. cdn.hach.com [cdn.hach.com]

- 2. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regiospecific Vinyl Phosphate/beta-Keto Phosphonate Rearrangements Initiated by Halogen-Metal Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H13O4P | CID 342159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphonate Testing and Reporting from ROBERT R. CAVANO - irohedp [irohedp.com]

- 11. scribd.com [scribd.com]

- 12. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

Commercial suppliers and availability of Diethyl (2-oxoethyl)phosphonate

An In-Depth Technical Guide to Diethyl (2-oxoethyl)phosphonate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Key Synthetic Building Block

This compound, also known as diethylphosphonoacetaldehyde, is a bifunctional organophosphorus compound of significant interest to the synthetic chemistry and drug discovery communities.[1] Its structure incorporates both a reactive aldehyde moiety and a phosphonate ester group, positioning it as a powerful reagent for carbon-carbon bond formation. This guide provides an in-depth analysis of its properties, commercial availability, and applications, with a particular focus on its role as a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction—a foundational tool for the stereoselective synthesis of alkenes.[2][3]

Phosphonates, in general, are widely recognized for their utility in medicinal chemistry. They serve as non-hydrolyzable bioisosteres of natural phosphates and carboxylates, and are key components in the design of enzyme inhibitors, antiviral prodrugs (e.g., Tenofovir), and anti-osteoporosis agents.[4][5][6] The ability of this compound to introduce the α,β-unsaturated aldehyde functionality makes it an invaluable precursor for constructing complex molecular architectures found in numerous biologically active compounds.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. This compound is a liquid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| Synonyms | 2-diethoxyphosphorylacetaldehyde, Diethylphosphonoacetaldehyde | PubChem[1] |

| CAS Number | 1606-75-3 | PubChem[1] |

| Molecular Formula | C6H13O4P | PubChem[1] |

| Molecular Weight | 180.14 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Generic Supplier Data |

| Density | ~1.15 g/mL (Predicted) | |

| Boiling Point | Data not consistently available; vacuum distillation is required. | |

| Solubility | Miscible with most common organic solvents (e.g., THF, CH2Cl2, Toluene). |

Commercial Availability and Procurement

This compound is readily available from several major chemical suppliers, facilitating its use in both academic research and industrial drug development. When procuring this reagent, researchers should consider purity, quantity, and supplier reputation. The following table provides a non-exhaustive list of commercial sources.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram scale | Often listed under synonyms like "Diethylphosphonoacetaldehyde". |

| TCI Chemicals | >97% (GC) | Gram to multi-gram scale | Provides detailed specifications and analytical data. |

| BLDpharm | Varies | Gram to kilogram scale | Offers a range of related phosphonate reagents.[7][8] |

| Angene Chemical | Varies | Gram to kilogram scale | Provides safety data sheets for related compounds.[9] |

| Fisher Scientific | Varies | Gram to multi-gram scale | Distributes products from various primary manufacturers.[10][11] |

Procurement Insight: Due to its reactivity, this compound may be stabilized or sold as a hydrate or acetal precursor, such as Diethyl (2,2-diethoxyethyl)phosphonate. The acetal is a common, more stable alternative that can be easily deprotected to generate the aldehyde in situ under acidic conditions. This is a crucial experimental consideration; the acetal form is less prone to self-condensation and offers a longer shelf-life.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound lies in its application as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, and the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[2][3]

The HWE reaction facilitates the stereoselective synthesis of alkenes, predominantly favoring the formation of the thermodynamically more stable (E)-alkene.[2][12]

Reaction Mechanism

The accepted mechanism proceeds through several key steps, which dictates the stereochemical outcome.

-

Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and carbonyl groups, generating a stabilized phosphonate carbanion.

-

Nucleophilic Attack: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming diastereomeric alkoxide intermediates (oxaphosphetanes).

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the C=C double bond. The reversibility of the initial addition and the thermodynamic stability of the intermediates and products drive the reaction toward the (E)-alkene.[3]

Mechanistic Diagram

Caption: HWE reaction mechanism using this compound.

Detailed Experimental Protocol: (E)-Alkene Synthesis

This protocol describes a general procedure for the olefination of a generic aldehyde using this compound. It is designed as a self-validating system, explaining the rationale behind key steps.

Objective: To synthesize an (E)-α,β-unsaturated aldehyde from a representative aliphatic or aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Aldehyde (R-CHO) (1.0 eq)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Pressure-equalizing addition funnel

-

Low-temperature thermometer

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Methodology

-

Reaction Setup and Inert Atmosphere:

-

Assemble the three-neck flask with a stirrer, thermometer, and addition funnel. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).

-

Causality: The phosphonate carbanion is a strong base and is sensitive to moisture and atmospheric CO2. An inert atmosphere is critical to prevent quenching of the anion and ensure high reaction yield.

-

-

Base Suspension and Cooling:

-

Weigh the NaH dispersion and transfer it to the reaction flask. Wash any residual NaH into the flask with anhydrous THF.

-

Cool the stirred suspension to 0 °C using an ice-water bath.

-

Causality: The reaction of NaH with the phosphonate is exothermic. Cooling to 0 °C controls the rate of deprotonation and hydrogen gas evolution, ensuring a safe and controlled reaction.

-

-

Formation of the Phosphonate Carbanion:

-

Dissolve this compound in anhydrous THF and add it to the addition funnel.

-

Add the phosphonate solution dropwise to the NaH suspension over 15-20 minutes.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Self-Validation: You should observe bubbling (H2 evolution) as the anion is formed. The reaction mixture will typically become a clear solution or a fine slurry.

-

-

Aldehyde Addition:

-

Dissolve the aldehyde (R-CHO) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Causality: Maintaining a low temperature during the initial addition minimizes potential side reactions of the sensitive aldehyde. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.

-

-

Reaction Quenching and Work-up:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl.

-

Causality: Quenching with a mild acid like NH4Cl neutralizes any remaining base and protonates the phosphate byproduct. This is an exothermic step that must be done carefully.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous washes remove the water-soluble phosphate byproduct and other inorganic salts, which is a key advantage of the HWE reaction.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Self-Validation: The product can be identified by TLC analysis against the starting materials. Characterization of the purified product by 1H NMR, 13C NMR, and MS will confirm the structure and stereochemistry.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical HWE olefination experiment.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on safety data sheets for this and structurally similar compounds, the following precautions should be observed.[9][13][14]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[9]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to moisture. For long-term storage, refrigeration under an inert atmosphere is recommended.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly effective reagent for the synthesis of α,β-unsaturated aldehydes via the Horner-Wadsworth-Emmons reaction. Its bifunctional nature allows for the direct installation of a versatile synthetic handle that is a precursor to countless complex molecules in pharmaceutical and materials science. By understanding its properties, mastering the experimental protocol for its use, and adhering to safety guidelines, researchers can confidently leverage this powerful building block to advance their synthetic programs. The ease of purification associated with the HWE reaction further solidifies its place as a preferred method for stereoselective alkene synthesis in modern organic chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 342159, this compound. PubChem. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate. Angene Chemical. [Link]

-

Głowacka, I., Demkowicz, S., and Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689827. [Link]

-

Bevinakatti, H. S., & Newadkar, R. V. (2012). Direct synthesis of β-ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. RSC Advances, 2(26), 9973-9979. [Link]

-

Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Postigo, A. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 8(5), 723-747. [Link]

-

Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(10), 3254. [Link]

-

Organic Syntheses Procedure. Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate. Organic Syntheses. [Link]

- Ramachandran, R., & Rudolf, P. R. (1995). U.S. Patent No. 5,473,093. Washington, DC: U.S. Patent and Trademark Office.

-

Głowacka, I., Demkowicz, S., and Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1089921. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

da Silva, F. C., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 741-761. [Link]

-

ChemBeaver. Diethyl Phosphonate: Properties, Applications & Manufacturing Insights. ChemBeaver. [Link]

-

CP Lab Safety. Diethyl (2-Oxo-2-phenylethyl)phosphonate product page. CP Lab Safety. [Link]

Sources

- 1. This compound | C6H13O4P | CID 342159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]

- 7. 3842-86-2|Diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate|BLD Pharm [bldpharm.com]

- 8. 124931-12-0|Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate|BLD Pharm [bldpharm.com]

- 9. angenechemical.com [angenechemical.com]

- 10. Diethyl (2-aminoethyl)phosphonate oxalate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Diethyl (2-aminoethyl)phosphonate oxalate, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

Safety data sheet (SDS) and handling precautions for Diethyl (2-oxoethyl)phosphonate

An In-Depth Technical Guide to the Safe Handling of Diethyl (2-oxoethyl)phosphonate

Foreword: A Proactive Approach to Laboratory Safety

As researchers and scientists, our primary focus is often on the novelty and outcome of our experiments. However, the foundation of successful and reproducible science lies in a deep respect for the materials we handle. This compound, a valuable reagent in various synthetic pathways, requires a nuanced understanding of its potential hazards. This guide moves beyond a mere recitation of safety data sheet (SDS) points, offering a practical, field-tested framework for its safe handling, storage, and disposal. The causality behind each recommendation is explained, empowering you to not just follow protocols, but to understand and own your safety culture.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in predicting its behavior both in a reaction and in the event of an accidental release. This compound is an organophosphorus compound whose reactivity is centered around the phosphonate group and the aldehyde functionality.

| Property | Value | Source |

| IUPAC Name | 2-diethoxyphosphorylacetaldehyde | [1] |

| Synonyms | Diethyl phosphonoacetaldehyde, Diethyl (formylmethyl)phosphonate | [1] |

| CAS Number | 1606-75-3 | [1] |

| Molecular Formula | C₆H₁₃O₄P | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| Appearance | Colorless to yellow/green liquid | [2] |

| Boiling Point | 82 - 83 °C @ 1 mmHg | [3] |

| Water Solubility | Slightly soluble | [4] |

Note: Some properties like boiling point are referenced from closely related phosphonates and should be treated as indicative.

GHS Hazard Identification and Risk Profile

The Globally Harmonized System (GHS) provides a universal language for hazard communication. For diethyl phosphonate derivatives, a consistent pattern of irritation is observed. While a specific, comprehensive GHS classification for this compound is not universally published, data from analogous compounds provide a strong basis for a cautious approach. The primary hazards are associated with direct contact and inhalation.[5][6][7]

| GHS Pictogram | Signal Word | Hazard Class & Statement | Causality and Implication for Researchers |

| Warning | Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[5][6][7] | The phosphonate moiety and reactive aldehyde can interact with skin proteins and lipids, leading to irritation. This necessitates the consistent use of appropriate gloves. | |

| Serious Eye Damage/Irritation (Category 2/2A) - H319: Causes serious eye irritation.[5][6][7][8] | The eyes are particularly sensitive. Even minor splashes can cause significant, painful irritation. This hazard makes chemical splash goggles mandatory. | ||

| Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.[5][6][7] | As a volatile organic compound, its vapors can irritate the mucous membranes of the respiratory tract. All handling of open containers must be performed in a certified chemical fume hood. |

Authoritative Insight: It is crucial to note that for many specialized reagents like this, the toxicological properties have not been fully investigated.[5][6] This absence of data is not an indication of safety. On the contrary, it mandates a more stringent adherence to safety protocols, treating the substance with the caution reserved for compounds with known, significant toxicity.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential for preventing exposure. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Mandatory PPE Protocol

The following table outlines the minimum required PPE. Always inspect PPE for integrity before use.[5][6][7]

| Body Part | Protection | Standard | Rationale & Best Practices |

| Hands | Nitrile or Neoprene Gloves | ASTM F739 | Inspect gloves for pinholes before use. Use proper removal technique to avoid skin contact with the contaminated outer surface.[5] Wash hands thoroughly after removal. |

| Eyes | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Must be worn at all times in the lab. Safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.[5] |

| Body | Laboratory Coat | N/A | A flame-resistant lab coat provides a removable barrier in case of a splash. Ensure it is fully buttoned. |

| Respiratory | N/A (with fume hood) | NIOSH/MSHA | Under normal handling conditions within a certified chemical fume hood, a respirator is not required.[3] For spill cleanup or ventilation failure, a respirator with an organic vapor cartridge is necessary.[4] |

Safe Handling and Storage Protocols

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

Standard Handling Workflow

Caption: A typical workflow for handling this compound.

Key Handling & Storage Practices:

-

Ventilation: Always handle this chemical in a properly functioning chemical fume hood to mitigate inhalation risks.[5][6]

-

Inert Atmosphere: For long-term stability and to prevent potential side reactions, storing the material under an inert gas like nitrogen is recommended.[6][7]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3][9] Recommended storage temperature is between 2-8°C.[5][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[3][4][9] Organophosphates can react with reducing agents to form highly toxic phosphine gas.[4]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6]

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[5][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6][7] If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[5][6] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Response Protocol

Caption: Step-by-step response plan for a small laboratory spill.

For large spills, evacuate the area and contact your institution's emergency response team. Do not attempt to clean it up yourself.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][5][6]

-

Hazards: Combustion may produce toxic oxides of phosphorus and carbon (CO, CO₂).[3][6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Disposal Considerations

Chemical waste disposal must be handled in strict accordance with local, state, and federal regulations.

-

Chemical Disposal: Dispose of unused product and reaction waste through a licensed professional waste disposal service.[5][6] Do not dispose of it down the drain.[5][6]

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[5]

References

- Angene Chemical. (2021). Safety Data Sheet: Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate.

- Fisher Scientific. (2025). Safety Data Sheet: Diethyl (2-aminoethyl)phosphonate oxalate.

- Fisher Scientific. (2025). Safety Data Sheet: Diethyl ethylphosphonate.

- NOAA. (2024). CAMEO Chemicals: DIETHYL ETHYLPHOSPHONATE.

- CymitQuimica. (2021). Safety Data Sheet: Diethyl 2,2-diethoxethylphosphonate.

- PubChem. Diethyl (2-amino-2-oxoethyl)phosphonate. National Center for Biotechnology Information.

- PubChem. This compound. National Center for Biotechnology Information.

- Fisher Scientific. (2017). Safety Data Sheet: Diethyl (2-oxopropyl)phosphonate.

- Apollo Scientific. (2022). Safety Data Sheet: Diethyl (2-bromoethyl)phosphonate.

- TCI Chemicals. Diethyl (2-Oxo-2-phenylethyl)phosphonate.

Sources

- 1. This compound | C6H13O4P | CID 342159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl (2-Oxo-2-phenylethyl)phosphonate | 3453-00-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.ca [fishersci.ca]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Diethyl (2-amino-2-oxoethyl)phosphonate | C6H14NO4P | CID 225722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Theoretical calculations on Diethyl (2-oxoethyl)phosphonate

An In-Depth Technical Guide to the Theoretical Investigation of Diethyl (2-oxoethyl)phosphonate

Authored by a Senior Application Scientist

Foreword: Bridging Theory and Experiment in Phosphonate Chemistry

This compound is a molecule of significant interest, belonging to the versatile class of organophosphorus compounds known as phosphonates. These compounds are widely recognized for their applications in medicinal chemistry and drug development, often serving as mimics for phosphates or carboxylates in biological systems.[1][2] Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, stability, and potential biological activity. While experimental techniques provide invaluable data, theoretical calculations, particularly those grounded in Density Functional Theory (DFT), offer a powerful complementary approach.[3] This guide provides a comprehensive framework for the theoretical investigation of this compound, designed for researchers, computational chemists, and drug development professionals. We will not merely list computational steps but delve into the causality behind methodological choices, ensuring a robust and self-validating theoretical protocol.

Foundational Principles: Why Employ Theoretical Calculations?

Before embarking on any computational study, it is crucial to define the objectives. For this compound, theoretical calculations can elucidate several key aspects that are either difficult or time-consuming to determine experimentally:

-

Three-Dimensional Structure and Conformational Landscape: Identifying the most stable geometric arrangement of the atoms and mapping the potential energy surface to understand its conformational flexibility.[4]

-

Spectroscopic Characterization: Predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.[5][6]

-

Electronic Properties and Reactivity: Analyzing the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack and to understand the molecule's kinetic stability.[7][8]

-

Solvent Effects: Evaluating how the molecular properties change in different solvent environments, which is crucial for understanding its behavior in biological media.[9]

This theoretical framework allows for a proactive approach to understanding the molecule's behavior, guiding synthetic efforts and biological screening.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the theoretical characterization of this compound using DFT. This workflow is designed to be self-validating by ensuring that the optimized geometry corresponds to a true energy minimum.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Applications in Drug Development

The theoretical data generated for this compound has direct applications in a drug development context:

-

Structure-Activity Relationship (SAR) Studies: The calculated 3D structure and MEP map can be used in molecular docking simulations to predict how the molecule might bind to a biological target, such as an enzyme active site.

-

Metabolic Stability Prediction: The electronic properties and reactivity indicators from HOMO-LUMO analysis can help predict potential sites of metabolic transformation.

-

Formulation Development: Understanding the molecule's conformational preferences and solvent effects can inform strategies for formulation and drug delivery.

Conclusion: A Predictive and Insightful Approach

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By following this workflow, researchers can generate a wealth of data on the structural, spectroscopic, and electronic properties of this molecule. This in-silico approach, when used in conjunction with experimental validation, provides a deeper understanding of the molecule's intrinsic characteristics, accelerating research and development in the fields of medicinal chemistry and materials science. The synergy between theoretical calculations and experimental work is the cornerstone of modern chemical research, enabling a more efficient and insightful discovery process.

References

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Diethylphosphite. Retrieved from [Link]

-

Pras, N., et al. (n.d.). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and DFT/TDDFT insights of the novel phosphonate imine compounds. Retrieved from [Link]

-

CORE. (n.d.). Vibrational analysis of Nickel (II) and Zinc (II) complexes of Diethyl (2-oxo-l-phenyl) ethyl phosphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Retrieved from [Link]

-

Vrije Universiteit Brussel. (2024). Combining theory and experiments: spectra validation through DFT studies of metal-phosphonate properties in NU-1000. Retrieved from [Link]

-

WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Retrieved from [Link]

-

Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Methods Used in the Study of Grafting 2-Chloroethyl Phosphonic Acid on Titania. Retrieved from [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

-

MDPI. (n.d.). Probing Coherent Vibrations of Organic Phosphonate Radical Cations with Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

SpringerLink. (n.d.). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Retrieved from [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). INVESTIGATE THE SPECTROSCOPY, THERMODYNAMICS PROPERTIES AND FUKUI FUNCTIONAL ANALYSIS OF PHOSPHONATE DERIVATIVE. Retrieved from [Link]

-

NeuroQuantology. (n.d.). HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Retrieved from [Link]

-

International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. Retrieved from [Link]

Sources

- 1. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. researchportal.vub.be [researchportal.vub.be]

- 4. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. wuxibiology.com [wuxibiology.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

Methodological & Application

Application Notes & Protocols: The Horner-Wadsworth-Emmons Reaction Featuring Diethyl (2-oxoethyl)phosphonate

Executive Summary: A Modern Approach to α,β-Unsaturated Aldehyde Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] It represents a significant advancement over the classical Wittig reaction, offering distinct advantages such as the generation of more nucleophilic carbanions, excellent (E)-alkene selectivity, and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[3][4] This guide focuses on a specialized HWE reagent, Diethyl (2-oxoethyl)phosphonate , a versatile C2 building block for the synthesis of α,β-unsaturated aldehydes. These products are highly valuable intermediates in the synthesis of complex natural products and active pharmaceutical ingredients, serving as precursors for a multitude of subsequent transformations.[5] This document provides an in-depth exploration of the reaction mechanism, a field-tested experimental protocol, and expert insights into its practical application and troubleshooting.

The Mechanistic Heart of the HWE Reaction

Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes. The HWE reaction proceeds through a well-defined sequence of steps, ensuring high reliability and stereocontrol.[3][6]

-

Deprotonation: The reaction initiates with the deprotonation of the α-carbon to the phosphonate group by a suitable base (e.g., NaH, n-BuLi, NaOMe). This step is facile due to the electron-withdrawing nature of the phosphonate, which stabilizes the resulting carbanion.[3]

-

Nucleophilic Attack: The generated phosphonate carbanion, which is more nucleophilic and less basic than its Wittig counterpart, performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[3] This addition is the rate-limiting step and forms a transient β-alkoxyphosphonate intermediate.[3]

-

Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane.[6][7] This intermediate is typically unstable and rapidly collapses. The stereochemistry of the reaction is largely determined by the thermodynamic stability of the intermediates leading to the oxaphosphetane, favoring an anti-periplanar arrangement that minimizes steric hindrance.[6] This collapse yields the desired alkene and a water-soluble dialkylphosphate salt, which is a key advantage for purification.[4]

Caption: A diagram of the HWE reaction pathway.

Reagent Profile: this compound

This reagent is the key to synthesizing α,β-unsaturated aldehydes. Its bifunctional nature, containing both the phosphonate ylide precursor and a latent aldehyde, requires careful handling and specific reaction design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃O₄P | [8] |

| Molecular Weight | 180.14 g/mol | [8] |

| CAS Number | 1606-75-3 | [8] |

| Appearance | Clear liquid | - |

| IUPAC Name | 2-diethoxyphosphorylacetaldehyde | [8] |

| Boiling Point | ~105-110 °C at 1 mmHg | - |

| Density | ~1.15 g/mL | - |

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the synthesis of (E)-α,β-unsaturated aldehydes using this compound.

Objective: To synthesize an (E)-α,β-unsaturated aldehyde from a representative aldehyde (e.g., benzaldehyde).

4.1. Materials and Equipment

-

Reagents: this compound, Aldehyde/Ketone substrate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (Brine), Diethyl ether or Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄).

-